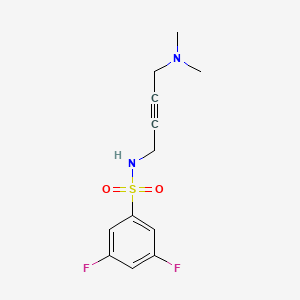

N-(4-(dimethylamino)but-2-yn-1-yl)-3,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2S/c1-16(2)6-4-3-5-15-19(17,18)12-8-10(13)7-11(14)9-12/h7-9,15H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBALOIPTKKBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-3,5-difluorobenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dimethylamino group , which enhances solubility and biological activity.

- A but-2-yn-1-yl chain , contributing to its reactivity and interaction with biological targets.

- A difluorobenzenesulfonamide moiety , which imparts distinct electronic properties that can influence its pharmacological effects.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific protein tyrosine kinases (PTKs), including c-ErbB-2 and EGFR, which are crucial in the signaling pathways of various cancers .

- Receptor Modulation : The compound may interact with receptors involved in cellular signaling, potentially altering metabolic pathways and influencing cell proliferation.

Anticancer Properties

Research indicates that this compound has promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by targeting critical signaling pathways associated with tumor progression. For example, it has shown efficacy against breast cancer cells by inhibiting the c-ErbB family of receptors .

Neuropharmacological Effects

The presence of the dimethylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders .

Case Studies

- Inhibition of Protein Tyrosine Kinases :

- Neuroprotective Effects :

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Primary Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Neuropharmacological | Difluorobenzenesulfonamide moiety |

| N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | Anticancer | Isopropoxy group enhances lipophilicity |

| N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide | Anticancer | Methyl group may influence receptor binding |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (e.g., sulfonamides, tertiary amines) or scaffold modifications. Below is a detailed comparison:

Sulfonamide Derivatives with Tertiary Amine Side Chains

Key Analogs :

Tenovin-37, Tenovin-38, Tenovin-39 (benzamide derivatives with carbamothioyl and dimethylamino-pentanamido groups) : Core Structure: Benzamide (vs. benzenesulfonamide in the target compound). Side Chain: 5-(dimethylamino)pentanamido (linear chain vs. but-2-yn-1-yl propargylamine). Substituents: Methoxy, methyl, or fluorine groups on the benzene ring (e.g., 3,5-difluoro-4-methoxy in Tenovin-39). Synthesis: Prepared via reaction of acyl chlorides with thiocyanate salts, followed by HCl salt formation. Physical Properties: Melting points range from 115–192°C, depending on substituents.

(E)-N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide : Core Structure: Quinoline (vs. benzene in the target compound). Side Chain: 4-(dimethylamino)but-2-enamide (alkene vs. alkyne in the target). Substituents: Chlorine, pyridyl-methoxy, and tetrahydrofuran-3-yl-oxy groups.

Functional Group Analysis

Structure-Activity Relationships (SAR)

- Alkyne vs. Amide Linkages: The propargylamine group in the target compound may confer rigidity and altered hydrogen-bonding capacity compared to the amide-linked side chains in Tenovin and quinoline derivatives.

- Fluorine Substitution: The 3,5-difluoro substitution on the benzene ring likely enhances lipophilicity and metabolic stability, similar to Tenovin-39’s 3,5-difluoro-4-methoxy group .

- Dimethylamino Group: Common across analogs, this group improves solubility and may facilitate interactions with biological targets (e.g., enzymes or receptors) via protonation at physiological pH .

Research Findings and Hypotheses

- Synthetic Feasibility: The target compound’s synthesis may parallel Tenovin derivatives, involving sulfonylation of a propargylamine intermediate followed by purification via column chromatography .

- Bioactivity Predictions : Based on analogs, the compound may exhibit anticancer or antimicrobial activity. The sulfonamide group could inhibit carbonic anhydrase or histone deacetylases (HDACs), though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.